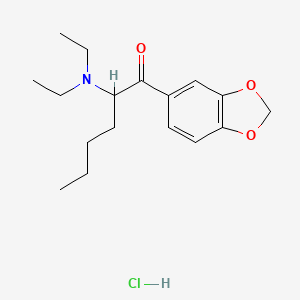

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride

Descripción

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXGTEWBHKSOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342248 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-17-6 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

La síntesis de Hexilona N,N-dietil (clorhidrato) implica varios pasos, que suelen comenzar con la preparación del anillo benzodioxol, seguido de la introducción de la porción hexanona y el grupo dietilamino. El paso final implica la formación de la sal de clorhidrato. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto .

La pureza del producto final generalmente se asegura mediante la recristalización y otras técnicas de purificación .

Análisis De Reacciones Químicas

Hexilona N,N-dietil (clorhidrato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el anillo benzodioxol o en la porción hexanona, lo que lleva a la formación de los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la porción hexanona, convirtiéndolo en un alcohol.

Sustitución: El grupo dietilamino puede sufrir reacciones de sustitución, donde otros grupos funcionales reemplazan al grupo dietilamino.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Forensic Toxicology

One of the primary applications of 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone is in forensic toxicology. It is categorized as a cathinone analog and is often analyzed in biological samples to detect its presence in cases of drug abuse and poisoning. The compound's structural similarities to other psychoactive substances make it a target for toxicological screening methods.

Case Study : A study conducted on synthetic cathinones highlighted the need for comprehensive screening methods to identify new psychoactive substances (NPS) in biological fluids. The analysis included the detection of 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating its relevance in forensic investigations .

Pharmacological Research

The pharmacological profile of this compound suggests potential applications in studying its effects on the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit stimulant properties, which may lead to further investigations into their therapeutic potential or risks.

Research Findings :

- Stimulant Activity : Preliminary studies have suggested that derivatives of this compound may possess stimulant effects comparable to other known psychoactive agents. These findings warrant further investigation into their mechanisms of action and potential therapeutic uses .

Mecanismo De Acción

El mecanismo de acción de Hexilona N,N-dietil (clorhidrato) involucra su interacción con el sistema nervioso central. Se cree que actúa como un estimulante al aumentar la liberación de neurotransmisores como la dopamina y la norepinefrina . Esto lleva a una mayor alerta, aumento de la energía y euforia. Los objetivos moleculares exactos y las vías involucradas en su acción aún se encuentran en investigación, pero se sabe que afecta los sistemas dopaminérgico y adrenérgico .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to the cathinone class, characterized by a β-keto phenethylamine scaffold. Key structural variations among analogs include:

Carbon chain length (propanone, butanone, pentanone, hexanone).

Amino substituents (methyl, ethyl, diethyl, pyrrolidinyl).

Substituents on the aromatic ring (e.g., methylenedioxy groups).

Data Table: Structural and Pharmacological Comparison

Detailed Analysis of Key Analogs

a) Diethylone (Propanone Analog)

- Structural Difference: Shorter propanone backbone vs. hexanone in the target compound.

- Pharmacology: Limited data, but its β-keto group may enhance serotonin release similarly to MDMA. No formal toxicological studies exist .

b) Methylone Hydrochloride

- Key Contrast: Methylamino group instead of diethylamino.

- Research Findings: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Associated with hyperthermia and tachycardia in humans .

c) Eutylone

- Structural Note: Butanone chain with ethylamino substitution.

- Abuse Potential: Marketed as a "legal high"; binds to dopamine transporters more selectively than other cathinones .

d) N-Ethyl Hexylone

- Comparison: Ethylamino group vs. diethylamino in the target.

- Application : Shorter half-life than traditional amphetamines; studied as a THC analog in some research settings .

e) α-Pyrrolidinohexanophenone

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone

- Molecular Formula : C17H26ClNO3

- Molecular Weight : 327.85 g/mol

- CAS Number : 17763-17-6

The compound features a benzodioxole moiety which is known for its diverse biological properties, including psychoactive effects and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Psychoactive Effects

Research indicates that compounds with similar structures to 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone exhibit psychoactive properties. These effects are primarily mediated through interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception .

2. Analgesic Properties

Studies have shown that this compound may possess analgesic effects. Analgesics that target the central nervous system often modulate pain pathways via opioid and non-opioid mechanisms. The diethylamino group is thought to enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration and increasing analgesic efficacy .

3. Antidepressant Activity

The structural similarity to other psychoactive substances suggests potential antidepressant properties. Preliminary findings indicate that it may influence neurotransmitter levels such as serotonin and norepinephrine, which are crucial in mood disorders .

The mechanisms by which 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone exerts its biological effects include:

- Serotonergic Modulation : Activation of serotonin receptors can lead to altered mood and perception.

- Inhibition of Reuptake Transporters : Similar compounds often inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated serotonin receptor binding affinity leading to altered behavioral responses in animal models. |

| Study B | Reported analgesic effects in rodent models using doses comparable to those found effective for other analgesics. |

| Study C | Highlighted potential antidepressant-like effects observed in behavioral assays. |

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the safety profile:

Toxicity Information

The compound has been classified with certain hazards:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step process:

Condensation Reaction : React 1,3-benzodioxole-5-carbaldehyde with diethylamine in the presence of a ketone precursor (e.g., hexanone derivatives). A Mannich reaction or nucleophilic acyl substitution may be employed, depending on the starting materials .

Salt Formation : Treat the freebase with hydrochloric acid in anhydrous ethanol or methanol to form the monohydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) to isolate the pure compound. Monitor purity via HPLC or TLC (silica gel G plates, UV detection) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from acetone) .

- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination, followed by refinement using SHELXL. Focus on resolving the diethylamino group conformation and benzodioxole ring puckering via displacement parameters .

- Validation : Cross-check torsion angles and hydrogen-bonding networks with Mercury CSD’s packing similarity tools to identify deviations from analogous cathinone derivatives .

Basic: What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer:

- Monoamine Transporter Inhibition :

- Radioligand Binding Assays : Use [³H]dopamine or [³H]serotonin in HEK-293 cells expressing human dopamine (DAT) or serotonin (SERT) transporters. Calculate IC₅₀ values via nonlinear regression .

- Uptake Inhibition : Measure inhibition of monoamine uptake in synaptosomal preparations using liquid scintillation counting .

Advanced: How can molecular docking predict interactions with monoamine transporters?

Methodological Answer:

- Protein Preparation : Retrieve DAT/SERT crystal structures (e.g., PDB IDs 4XP4 or 5I73). Optimize protonation states using software like Schrödinger’s Protein Preparation Wizard.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then perform energy minimization (MMFF94 force field).

- Docking : Use AutoDock Vina with grid boxes centered on the transporter’s active site. Validate results by comparing binding poses to MDMA or methylone (ΔG < -8 kcal/mol suggests high affinity) .

Advanced: How should researchers address discrepancies in reported EC₅₀ values?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), buffer pH (7.4), and incubation times (15–30 min).

- Data Normalization : Normalize results to positive controls (e.g., cocaine for DAT).

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to account for inter-study variability. Cross-reference with structural analogs (e.g., diethylone ) to identify substituent-dependent trends.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate, then adsorb with vermiculite. In case of exposure, rinse eyes/skin with water for 15 min and seek medical evaluation .

Basic: Which spectroscopic techniques confirm purity and structure?

Methodological Answer:

- NMR : Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra in DMSO-d₆. Key signals: benzodioxole protons (δ 6.8–7.1 ppm), diethylamino CH₂ (δ 2.5–3.0 ppm), and hexanone carbonyl (δ 205–210 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode: expected [M+H]⁺ ~ 322.2 m/z. Confirm isotopic pattern matches C₁₆H₂₂ClNO₃ .

Advanced: How to resolve overlapping signals in ¹H NMR spectra?

Methodological Answer:

- 2D NMR : Perform COSY to identify coupling partners and HSQC to correlate protons with carbons. For diastereotopic protons, use NOESY to detect spatial proximity .

- Solvent Optimization : Switch to CDCl₃ or acetone-d₆ to shift exchangeable proton regions.

Advanced: What in vivo models assess neurotoxic potential?

Methodological Answer:

- Rodent Models : Administer 10–20 mg/kg (i.p.) to Sprague-Dawley rats. Monitor hyperlocomotion (open-field test) and thermoregulation.

- Histopathology : Post-mortem analysis of striatal dopamine depletion via HPLC-ECD. Compare to methylone-induced neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.